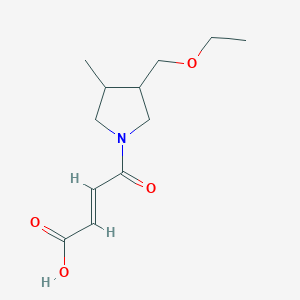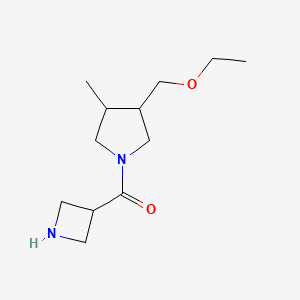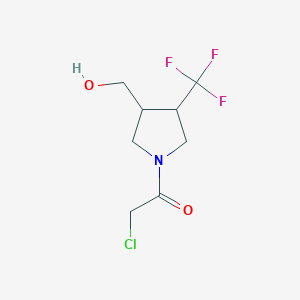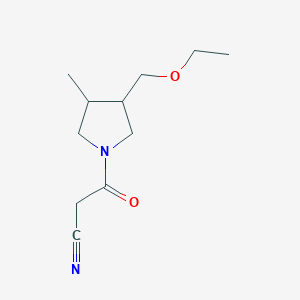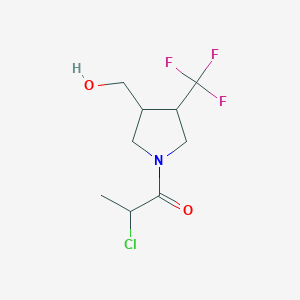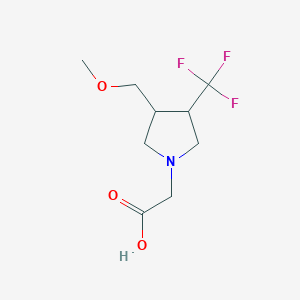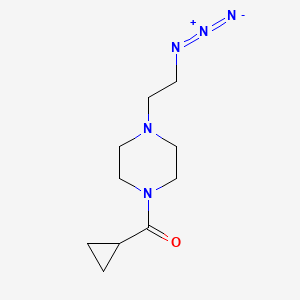
(4-(2-Azidoethyl)piperazin-1-yl)(cyclopropyl)methanone
Descripción general
Descripción
4-(2-Azidoethyl)piperazin-1-yl)(cyclopropyl)methanone (hereafter referred to as AEPPM) is a novel compound with significant potential for use in a variety of scientific research applications. AEPPM is an azide-containing compound, which is a type of organic molecule containing a nitrogen atom triple-bonded to three hydrogen atoms. AEPPM has been used in a variety of research applications, including protein labeling, bioconjugation, and imaging.
Aplicaciones Científicas De Investigación
AEPPM has been used in a variety of scientific research applications. It has been used as a protein labeling reagent, as it is able to covalently attach to proteins, allowing for the visualization and tracking of proteins in a variety of research applications. AEPPM has also been used in bioconjugation, as it can be used to link two molecules together, allowing for the study of their interactions. Additionally, AEPPM has been used in imaging applications, as it can be used to label and track molecules in living cells.
Mecanismo De Acción
The mechanism of action of AEPPM is based on its ability to covalently attach to proteins. AEPPM is able to attach to proteins through a process known as click chemistry, which is a type of reaction that is highly efficient, selective, and rapid. In this process, AEPPM attaches to the proteins through a thiol-ene reaction, where the azide group of AEPPM reacts with the thiol group of the protein, forming a covalent bond.
Biochemical and Physiological Effects
AEPPM has been shown to have a variety of biochemical and physiological effects. In studies, AEPPM has been shown to be non-toxic and non-immunogenic, making it suitable for use in a variety of research applications. Additionally, AEPPM has been shown to be stable, allowing it to be used in a variety of environments. AEPPM has also been shown to have a low background signal, allowing for more accurate imaging and tracking of molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AEPPM has a number of advantages and limitations for lab experiments. One of the main advantages of AEPPM is its ability to covalently attach to proteins, allowing for the visualization and tracking of proteins in a variety of research applications. Additionally, AEPPM is non-toxic and non-immunogenic, making it suitable for use in a variety of research applications. However, AEPPM is not suitable for use in all research applications, as it is not able to attach to all types of proteins. Additionally, AEPPM is not able to attach to proteins in certain environments, such as in aqueous solutions.
Direcciones Futuras
AEPPM has a number of potential future directions. One potential future direction is the development of new methods for the synthesis of AEPPM. Additionally, new methods for the covalent attachment of AEPPM to proteins could be developed, allowing for the visualization and tracking of proteins in a wider variety of research applications. Additionally, new methods for the use of AEPPM in imaging applications could be developed, allowing for greater accuracy and detail in the imaging of molecules in living cells. Finally, new methods for the use of AEPPM in bioconjugation could be developed, allowing for the study of the interactions of molecules in a wider variety of research applications.
Propiedades
IUPAC Name |
[4-(2-azidoethyl)piperazin-1-yl]-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c11-13-12-3-4-14-5-7-15(8-6-14)10(16)9-1-2-9/h9H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSJXZINNJCGCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








